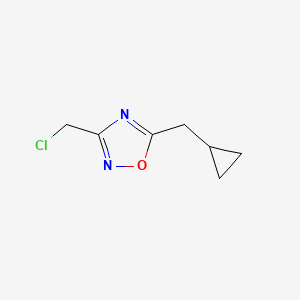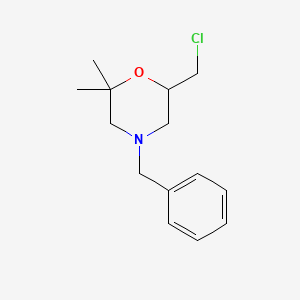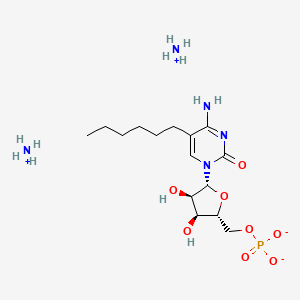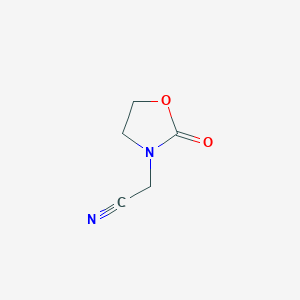
2-(2-Oxooxazolidin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxooxazolidin-3-yl)acetonitrile is a heterocyclic compound with the molecular formula C5H6N2O2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an oxazolidinone ring fused with an acetonitrile group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxooxazolidin-3-yl)acetonitrile typically involves the cyclization of amino alcohols with cyanogen bromide or similar reagents. One common method includes the reaction of 3-amino-2-hydroxypropionitrile with cyanogen bromide under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
化学反応の分析
Types of Reactions
2-(2-Oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted nitriles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-(2-Oxooxazolidin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-(2-Oxooxazolidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of oxazolidinone-based antibiotics, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This unique mechanism of action makes it highly effective against resistant bacterial strains.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Sutezolid: Another oxazolidinone derivative with enhanced activity against tuberculosis.
Eperezolid: A compound with similar antibacterial properties but different pharmacokinetic profiles.
Uniqueness
2-(2-Oxooxazolidin-3-yl)acetonitrile stands out due to its versatility as a synthetic intermediate and its potential for modification to yield a wide range of bioactive compounds. Its unique structure allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry and industrial applications .
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
2-(2-oxo-1,3-oxazolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C5H6N2O2/c6-1-2-7-3-4-9-5(7)8/h2-4H2 |
InChIキー |
FSVPXQBHTLFIIJ-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


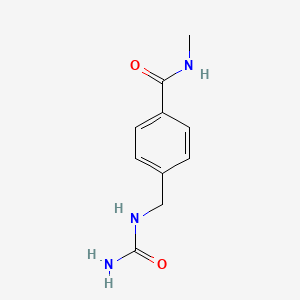

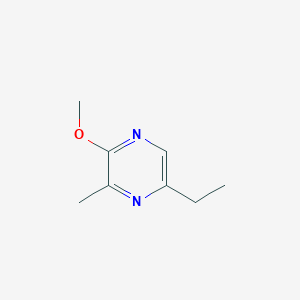
![1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13110699.png)
![Methyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate](/img/structure/B13110720.png)
![2-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13110721.png)

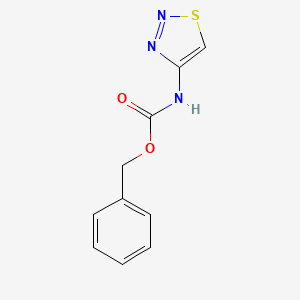
![8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13110732.png)
